Predictive Safety Data Sheet (SDS) and Toxicity Profiling for (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol
Predictive Safety Data Sheet (SDS) and Toxicity Profiling for (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol
Executive Summary & Compound Identity
(2-Cyclohexyl-2H-pyrazol-3-yl)-methanol (CAS: 1431365-42-2) is a specialized heterocyclic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors[1]. The presence of the pyrazole core coupled with a lipophilic cyclohexyl moiety presents unique physicochemical properties that dictate its pharmacological behavior and toxicological profile[2]. Because empirical in vivo toxicity data for early-stage chemical intermediates is often sparse, this whitepaper synthesizes structural alerts, in silico predictions, and established experimental workflows to provide a comprehensive Safety Data Sheet (SDS) and toxicity evaluation framework for researchers and drug development professionals.
Structural Analysis & Physicochemical Profiling
Understanding the intrinsic properties of the molecule is the first step in predicting its safety profile. The molecule consists of a hydrogen-bond donating/accepting hydroxymethyl group, a heteroaromatic pyrazole ring, and a highly lipophilic cyclohexyl ring[3]. The lipophilicity drives membrane permeability but also increases the potential for bioaccumulation and off-target hydrophobic interactions.
Table 1: Physicochemical Properties
| Property | Value / Description | Impact on Drug Development |
| CAS Number | 1431365-42-2[1] | Unique identifier for regulatory tracking. |
| Molecular Formula | C10H16N2O[3] | Determines exact mass for LC-MS identification. |
| Molecular Weight | ~180.25 g/mol | Low MW allows for high ligand efficiency. |
| Lipophilicity (LogP) | Predicted ~1.5 - 2.5 | Optimal for membrane permeability; moderate risk of bioaccumulation. |
| Structural Alerts | Pyrazole N-oxidation | Potential for reactive metabolite formation in the liver. |
Predictive Hazard Identification (GHS Classification)
Due to the specific structural motifs, we classify this compound using read-across methodology from analogous pyrazole-containing pharmacophores.
Table 2: GHS Hazard Statements & Precautionary Measures
| Hazard Class | GHS Category | Hazard Statement | Precautionary Code |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P280, P302+P352 |
| Serious Eye Damage | Category 2A | H319: Causes serious eye irritation | P305+P351+P338 |
| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Mechanistic Toxicity Profile: Hepatotoxicity & CYP450 Metabolism
The primary toxicological concern for pyrazole derivatives is hepatic metabolism. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) can catalyze the N-oxidation of the pyrazole ring or the hydroxylation of the cyclohexyl ring. While cyclohexyl hydroxylation generally leads to safe, excretable Phase II glucuronides, pyrazole N-oxidation can occasionally yield reactive electrophilic intermediates. These intermediates can covalently bind to hepatic proteins or deplete intracellular glutathione (GSH), leading to drug-induced liver injury (DILI).
Proposed hepatic metabolism pathway for pyrazole derivatives highlighting phase I and II clearance.
Experimental Protocols for Empirical Validation
To transition from predictive models to empirical data, the following self-validating protocols must be executed. The causality behind these specific assays is to isolate the two primary modes of failure for early-stage compounds: direct cellular toxicity and metabolic instability.
In Vitro Cytotoxicity Assay (HepG2 / MTT)
Rationale: HepG2 cells are utilized because they are a human hepatoma cell line that retains many of the drug-metabolizing enzymes found in primary human hepatocytes. The MTT assay measures mitochondrial reductase activity, providing an early indicator of metabolic stress before catastrophic membrane failure occurs.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at a density of 1 × 10⁴ cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Dissolve (2-Cyclohexyl-2H-pyrazol-3-yl)-methanol in 100% DMSO to create a 10 mM stock. Perform serial dilutions to achieve final assay concentrations of 0.1, 1, 10, 50, and 100 µM. Critical Control: Ensure final DMSO concentration in the cell media does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Dosing: Aspirate old media and apply the compound-treated media to the cells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin at 10 µM).
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for exactly 4 hours at 37°C to allow viable cells to reduce the tetrazolium dye into insoluble purple formazan crystals.
-
Solubilization & Readout: Carefully aspirate the media without disturbing the cell monolayer. Add 100 µL of pure DMSO to each well to solubilize the formazan. Shake the plate for 10 minutes in the dark.
-
Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.
Workflow for in vitro HepG2 cytotoxicity screening using the MTT assay.
Microsomal Stability Assay (Human Liver Microsomes)
Rationale: Rodent models often fail to predict human-specific metabolic pathways. Using Human Liver Microsomes (HLM) provides a direct assessment of Phase I metabolic clearance (primarily CYP450-mediated) to predict in vivo half-life.
Step-by-Step Methodology:
-
Reaction Mixture Setup: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL HLM, 1 µM of the test compound, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time-Course Sampling: At predefined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.
-
Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze the depletion of the parent compound over time via LC-MS/MS to calculate the intrinsic clearance (CL_int) and in vitro half-life (t₁/₂).
Safe Handling, Storage, and Emergency Response
Proper laboratory protocols are mandatory to mitigate the risks identified in the GHS classification.
-
Storage Conditions: Store in a tightly sealed container in a cool, well-ventilated area (2-8°C recommended for long-term stability). Protect from light and moisture. To prevent oxidation of the terminal alcohol, storage under an inert gas (Argon or Nitrogen) is highly recommended.
-
Personal Protective Equipment (PPE): Handle exclusively within a certified chemical fume hood. Personnel must wear inherently chemical-resistant nitrile gloves, a lab coat, and ANSI-approved safety goggles.
-
Spill Response: In the event of a powder spill, do not sweep dry. Moisten the spill with a suitable solvent (e.g., isopropanol) to prevent aerosolization of dust, wipe up with absorbent material, and dispose of as hazardous chemical waste.
-
First Aid:
-
Inhalation: Move victim to fresh air. Administer artificial respiration if breathing is compromised.
-
Skin Contact: Flush immediately with copious amounts of water and soap for at least 15 minutes.
-
Eye Contact: Irrigate eyes with continuous water flow for 15 minutes, holding eyelids open. Seek ophthalmological evaluation.
-
References
-
PubChemLite. "(1-cyclohexyl-1h-pyrazol-3-yl)methanol". Available at:[Link]
-
Journal of Medicinal Chemistry - ACS Publications. "Structure−Activity Relationships of the p38α MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796)". Available at:[Link]
